molecular formula C10H10ClNO B8564551 5-Chloro-3-ethyl-2,3-dihydro-isoindol-1-one

5-Chloro-3-ethyl-2,3-dihydro-isoindol-1-one

Cat. No. B8564551
M. Wt: 195.64 g/mol
InChI Key: YLPNWMZFAPKBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133158B2

Procedure details

Under N2 protection, triethylsilane (19.3 g, 166 mmol) and TFA (20 mL) were added successively to a mixture of 5-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one and 6-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one (3.52 g, 16.6 mmol). After stirring at room temperature for 2 hours, the reaction mixture was concentrated under reduced pressure. The residue was treated with a satd. aq. solution of NaHCO3 (30 mL) and extracted with DCM (2×30 mL). The combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude mixture of products. The desired regioisomer, 5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one was obtained by prep-HPLC separation as a white solid (0.65 g, 20%). MS: 196.1 (M+H+).
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
5-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
20%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[Cl:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[NH:13][C:12]2([CH2:20][CH3:21])O.ClC1C=C2C(C(CC)(O)NC2=O)=CC=1>C(O)(C(F)(F)F)=O>[Cl:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[NH:13][CH:12]2[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
5-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)(O)CC
Name
6-chloro-3-ethyl-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
3.52 g
Type
reactant
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)(O)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with a satd
EXTRACTION
Type
EXTRACTION
Details
aq. solution of NaHCO3 (30 mL) and extracted with DCM (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude
ADDITION
Type
ADDITION
Details
mixture of products

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.